D-Galactose, 2-azido-2-deoxy-

Übersicht

Beschreibung

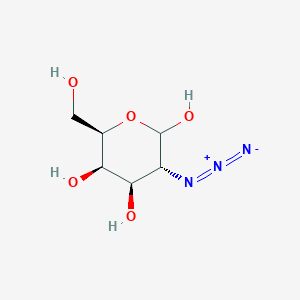

D-Galactose, 2-azido-2-deoxy-: is a derivative of D-galactose, a naturally occurring sugar. This compound is characterized by the replacement of the hydroxyl group at the second carbon position with an azido group. It is widely used in glycobiology and synthetic carbohydrate chemistry due to its unique properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Azidophenylselenylation of Glycals: This method involves the reaction of glycals with azidophenylselenyl reagents to produce 2-azido-2-deoxy derivatives.

Direct Glycosidation of 2-Azido-2-deoxyglycosyl Nitrates: This method uses glycosyl nitrates as donors in the presence of lanthanides to achieve glycosidation.

Industrial Production Methods: The industrial production of D-Galactose, 2-azido-2-deoxy- is not extensively documented, but it generally follows the principles of the synthetic routes mentioned above, scaled up for larger production volumes.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The azido group can be substituted with other functional groups, such as amines, through reduction reactions.

Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the formation of triazoles through cycloaddition reactions.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride or hydrogen in the presence of a palladium catalyst for the reduction of the azido group.

Cycloaddition Reagents: Copper(I) catalysts are commonly used in click chemistry reactions involving the azido group.

Major Products:

Amines: Formed through the reduction of the azido group.

Triazoles: Formed through cycloaddition reactions with alkynes.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Glycosylation Reactions: Used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates.

Biology:

Metabolic Labeling: Incorporated into glycoproteins and glycolipids for tracking and studying biological processes.

Medicine:

Drug Development: Used in the synthesis of glycosylated drugs and prodrugs for improved bioavailability and targeting.

Industry:

Wirkmechanismus

The primary mechanism of action for D-Galactose, 2-azido-2-deoxy- involves its incorporation into glycosylation pathwaysThis modification can influence cell signaling, adhesion, and other biological processes by altering the structure and function of glycoproteins and glycolipids .

Vergleich Mit ähnlichen Verbindungen

2-Azido-2-deoxy-D-glucose: Similar in structure but derived from glucose instead of galactose.

2-Azido-2-deoxy-D-mannose: Another azido sugar used in similar applications but with different stereochemistry, affecting its reactivity and biological interactions.

Uniqueness: D-Galactose, 2-azido-2-deoxy- is unique due to its specific configuration and the presence of the azido group, which provides versatility in chemical modifications and applications in various fields of research and industry.

Biologische Aktivität

D-Galactose, 2-azido-2-deoxy- (also known as 2-Azido-2-deoxy-D-galactose) is a synthetic analog of D-galactose that has garnered interest in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound features an azido group, which can participate in various chemical reactions, making it a valuable tool in glycoscience and medicinal chemistry.

D-Galactose, 2-azido-2-deoxy- has the molecular formula and is characterized by the presence of an azido group (-N₃) at the second carbon position. This modification alters its reactivity and biological interactions compared to natural D-galactose.

The azido group in D-Galactose, 2-azido-2-deoxy- allows for unique interactions with biomolecules, particularly in glycosylation processes. The compound can be utilized as a glycosyl donor in synthetic pathways to create glycosides with specific biological functions. Its non-participating nature in certain reactions makes it an effective precursor for generating amino sugars through hydrolysis and reduction processes .

Applications in Research

- Glycobiology : D-Galactose, 2-azido-2-deoxy- is often employed in the synthesis of glycoproteins and glycolipids, which play crucial roles in cellular recognition and signaling. The azido group can be converted into an amino group, facilitating the incorporation of this sugar into various biological structures .

- Drug Development : The compound's ability to modify glycan structures has implications for drug design, particularly in enhancing the efficacy of therapeutic agents by improving their pharmacokinetic properties or targeting capabilities .

- Immunology : Research indicates that derivatives of D-galactose can influence immune responses. For instance, modifications to glycan structures on cell surfaces can alter interactions with immune cells, potentially impacting disease outcomes such as autoimmune disorders .

Case Studies

- Synthesis of Glycosyl Amines : A study demonstrated the successful conversion of D-Galactose, 2-azido-2-deoxy- into various glycosyl amines through selective hydrolysis and reduction processes. This work highlights its utility in generating compounds with potential therapeutic applications .

- Cancer Research : In a recent investigation, researchers explored the effects of azido sugars on cancer cell lines. The incorporation of D-Galactose, 2-azido-2-deoxy- into glycoproteins altered cell signaling pathways associated with tumor progression, suggesting a potential role for this compound in cancer therapeutics .

Data Table: Biological Activity Summary

| Activity | Description |

|---|---|

| Glycosylation | Acts as a donor for synthesizing glycosides; enhances structural diversity |

| Immunomodulation | Alters glycan structures affecting immune cell interactions |

| Cancer Therapeutics | Modifies signaling pathways in cancer cells |

| Drug Design | Improves pharmacokinetics and targeting of therapeutic agents |

Eigenschaften

IUPAC Name |

(3R,4R,5R,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URARQBMUQIRZQO-GASJEMHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N=[N+]=[N-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.